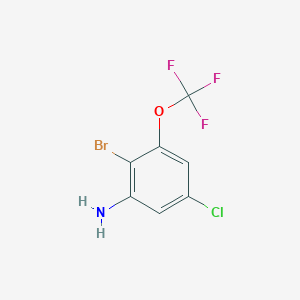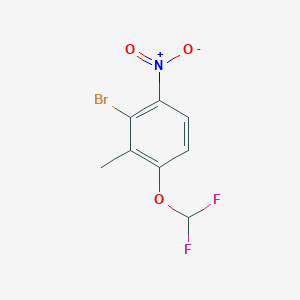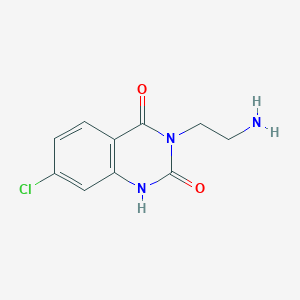
3-(2-aminoethyl)-7-chloroquinazoline-2,4(1H,3H)-dione
Übersicht
Beschreibung
3-(2-aminoethyl)-7-chloroquinazoline-2,4(1H,3H)-dione (ECQD) is a synthetic organic compound that has been used in a variety of scientific research applications. It is a derivative of quinazoline, a heterocyclic aromatic compound. ECQD has been used in the synthesis of various compounds, such as quinazoline derivatives and other organic compounds. It has also been used in the synthesis of pharmaceuticals, such as antimalarial drugs. ECQD has been studied for its potential use in the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Chloroquine Derivatives and Novel Compositions
Chloroquine (CQ) and its derivatives have been explored for their potential beyond traditional antimalarial uses. Research has uncovered interesting biochemical properties that may be beneficial in treating a range of diseases. Efforts in repurposing these compounds have led to the investigation of their application in infectious and non-infectious diseases management. The exploration of chloroquine's racemic forms and structural analogs presents an opportunity for discovering additional benefits in disease treatment, particularly in cancer therapy where these compounds could be used as synergistic partners in combination chemotherapy (Njaria, Okombo, Njuguna, & Chibale, 2015).
Glycine-site NMDA Receptor Antagonists
Quinazoline derivatives, such as the one mentioned, have been studied as antagonists for the glycine site of the NMDA receptor. This research direction focuses on compounds that show promise for treating central nervous system (CNS) disorders, including cerebral ischemia, epilepsy, head injury, and schizophrenia. Glycine site antagonists are noted for their improved therapeutic index over other NMDA antagonists, pointing to considerable therapeutic promise despite challenges in achieving suitable in vivo activity due to their mostly acidic nature which hampers crossing the blood-brain barrier (Kulagowski & Leeson, 1995).
Antitumor Activity of Aminoquinolines
Streptonigrin, a related 7-aminoquinoline-5,8-dione compound, has shown high activity against various human cancers. Research into its antitumor action suggests that DNA strand scission is a primary mechanism, with metal ions playing a crucial role in this process. This insight into the interaction between streptonigrin and DNA, enhanced by the presence of metal ions, lays the groundwork for designing analogs with modified therapeutic properties (Harding & Long, 1997).
Heterocyclic Compounds in Therapeutics
Isoquinoline derivatives have been recognized for their broad spectrum of biological activities, including antifungal, anti-Parkinsonism, antitubercular, antitumor, and anti-viral effects, among others. This class of compounds, including quinazoline derivatives, serves as a potent source for developing novel therapeutics across various disease states, showcasing the diverse applicability of heterocyclic compounds in modern medicine (Danao et al., 2021).
Eigenschaften
IUPAC Name |
3-(2-aminoethyl)-7-chloro-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O2/c11-6-1-2-7-8(5-6)13-10(16)14(4-3-12)9(7)15/h1-2,5H,3-4,12H2,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQQRYKALADVAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=O)N(C2=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-aminoethyl)-7-chloroquinazoline-2,4(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



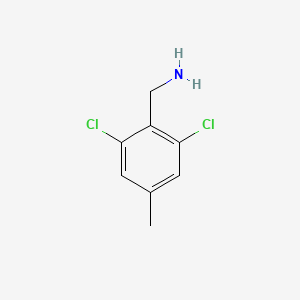
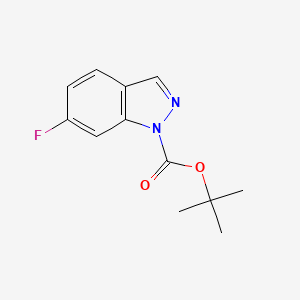
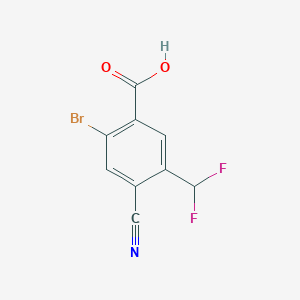
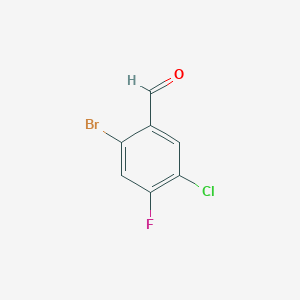
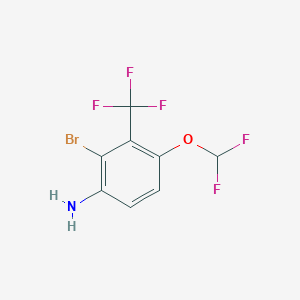
![[2-Bromo-4,6-bis(trifluoromethyl)phenyl]methanol](/img/structure/B1447694.png)
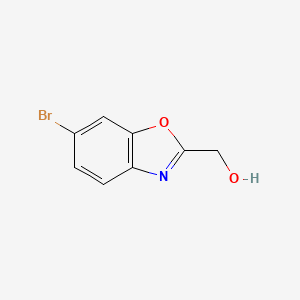
![2-[5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride](/img/structure/B1447701.png)
![[1-(Aminomethyl)-2-phenylcyclopropyl]methanol hydrochloride](/img/structure/B1447702.png)
![5-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B1447703.png)
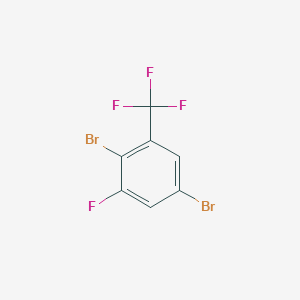
![2-(tert-Butoxycarbonyl)-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1447705.png)
